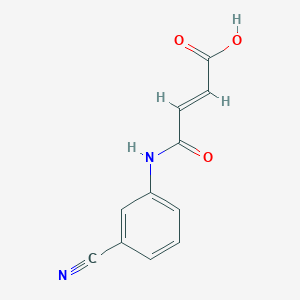

(E)-4-(3-Cyanoanilino)-4-oxo-2-butenoic acid

CAS No.:

Cat. No.: VC10850209

Molecular Formula: C11H8N2O3

Molecular Weight: 216.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8N2O3 |

|---|---|

| Molecular Weight | 216.19 g/mol |

| IUPAC Name | (E)-4-(3-cyanoanilino)-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C11H8N2O3/c12-7-8-2-1-3-9(6-8)13-10(14)4-5-11(15)16/h1-6H,(H,13,14)(H,15,16)/b5-4+ |

| Standard InChI Key | RPDCJBAOYBEESZ-SNAWJCMRSA-N |

| Isomeric SMILES | C1=CC(=CC(=C1)NC(=O)/C=C/C(=O)O)C#N |

| SMILES | C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N |

| Canonical SMILES | C1=CC(=CC(=C1)NC(=O)C=CC(=O)O)C#N |

Introduction

Chemical Structure and Physicochemical Properties

The compound features an (E)-configured α,β-unsaturated ketone backbone with a 3-cyanoanilino group at the 4-position and a carboxylic acid moiety at the terminal end (Fig. 1). The E-configuration ensures planarity of the conjugated system, which is critical for electronic interactions and biological target binding .

Key Structural Attributes:

-

Molecular Formula: Hypothesized as based on substitution patterns of analogous compounds .

-

Functional Groups:

-

α,β-Unsaturated ketone () at C4.

-

Carboxylic acid () at C2.

-

3-Cyanoanilino () substituent.

-

The cyano group introduces strong electron-withdrawing effects, polarizing the anilino ring and enhancing the electrophilicity of the α,β-unsaturated system. This electronic profile likely influences reactivity in both synthetic and biological contexts .

Synthetic Strategies and Reaction Pathways

While no explicit synthesis of (E)-4-(3-cyanoanilino)-4-oxo-2-butenoic acid is documented, analogous methods for related butenoic acid derivatives provide a roadmap.

Condensation Reactions

A plausible route involves the Knoevenagel condensation between 3-cyanoaniline and a β-keto acid derivative. For example, reacting 3-cyanoaniline with maleic anhydride under acidic conditions could yield the target compound via dehydration .

Example Reaction:

This method mirrors the synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, where antipyrin and a β-keto acid precursor were condensed under reflux .

Enzymatic Modifications

Chemoenzymatic approaches using nitrile hydratases (NHases) could functionalize nitrile intermediates. For instance, enzymatic conversion of a nitrile-containing precursor to an amide or acid has been demonstrated in levetiracetam synthesis . While speculative, this pathway highlights potential green chemistry applications for the compound .

Biological Activity and Mechanistic Insights

Structural analogs of (E)-4-aryl-4-oxo-2-butenoic acids exhibit notable antiproliferative activity against cancer cell lines. Key findings from related compounds include:

Antiproliferative Effects

-

In vitro Activity: Analogous compounds inhibit HeLa (cervical cancer), FemX (melanoma), and K562 (leukemia) cells at submicromolar concentrations .

-

Structure-Activity Relationship (SAR): Alkyl substituents on the aroyl moiety enhance activity, but the cyano group’s electron-withdrawing nature may alter binding kinetics .

Tubulin Polymerization Inhibition

-

IC Values: Derivatives like (E)-4-aryl-4-oxo-2-butenoic acid amides inhibit tubulin assembly at <20 μM, with the most potent analog showing IC = 2.9 μM .

-

Cell Cycle Arrest: G2/M phase accumulation in K562 cells suggests microtubule disruption, though alternative mechanisms may dominate .

In Vivo Toxicity

-

LD: A related compound (23) exhibited an oral LD of 45 mg/kg in mice, indicating moderate toxicity .

Table 2: Synthetic Methods for α,β-Unsaturated Carbonyl Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume